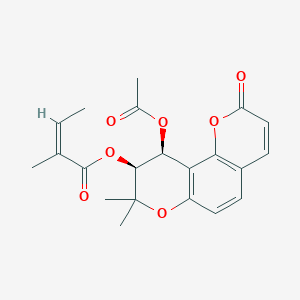

Praeruptorin A

Description

(+)-Praeruptorin A has been reported in Peucedanum japonicum, Prionosciadium thapsoides, and Ligusticum lucidum with data available.

isolated fromPeucedanum praeruptorum Dunn. roots; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBRZDOJDLKOT-NXIDYTHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653395 | |

| Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73069-25-7, 73069-27-9 | |

| Record name | (+-)-Praeruptorin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073069257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Praeruptorin A: A Technical Guide to its Discovery, Natural Sources, and Bioactive Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin A, a pyranocoumarin first isolated from the roots of Peucedanum praeruptorum Dunn, has emerged as a promising natural product with a range of pharmacological activities. This technical guide provides an in-depth overview of the discovery and natural sources of this compound. It details the methodologies for its extraction and isolation, presents quantitative data on its biological activities, and elucidates its mechanisms of action, primarily focusing on its roles as a calcium channel blocker and an anti-inflammatory agent. The guide includes detailed experimental protocols for key bioassays and visualizes the associated signaling pathways to support further research and drug development efforts.

Discovery and Natural Sources

This compound is a well-characterized coumarin derivative that was first identified in the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. Subsequent phytochemical investigations have revealed its presence in other plant species, establishing a portfolio of natural sources for this bioactive compound.

The primary natural sources of this compound include:

-

Peucedanum praeruptorum Dunn: The roots of this plant are the most well-documented and abundant source of this compound.[1][2]

-

Peucedanum japonicum Thunb.

-

Prionosciadium thapsoides (DC.) S. Watson

-

Ligusticum lucidum Mill.

The concentration of this compound can vary depending on the plant part, with the highest levels typically found in the roots.

Extraction and Isolation Protocols

The isolation of this compound from its natural sources generally involves solvent extraction followed by chromatographic purification. Below are detailed protocols for both traditional and modern extraction techniques.

Traditional Solvent Extraction and Column Chromatography

This method relies on the differential solubility of this compound in various organic solvents to achieve separation and purification.

Protocol:

-

Plant Material Preparation: Air-dried and powdered roots of Peucedanum praeruptorum are used as the starting material.

-

Extraction:

-

Solvent Partitioning:

-

The crude methanol extract is suspended in water and sequentially partitioned with ethyl acetate (EtOAc) and n-butanol.[1]

-

The resulting fractions (EtOAc-soluble, n-butanol-soluble, and water-soluble) are concentrated under reduced pressure. This compound is predominantly found in the ethyl acetate fraction.

-

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a toluene/ethyl acetate solvent system as the mobile phase.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing pure this compound are combined and concentrated to yield the final product.

-

-

Identification: The purified compound is identified by comparing its spectral data (¹H NMR and ¹³C NMR) with published values.

Supercritical Fluid Extraction (SFE) with CO₂

SFE offers a more efficient and environmentally friendly alternative to traditional solvent extraction.

Protocol:

-

Optimal Extraction Conditions:

-

Temperature: 60°C

-

Pressure: 20 MPa

-

Duration: 3 hours

-

Cosolvent: Addition of ethanol as a cosolvent can increase the extraction yield.

-

-

Procedure:

-

The powdered root material is packed into the extraction vessel of the SFE system.

-

Supercritical CO₂ with the ethanol cosolvent is passed through the vessel under the optimized conditions.

-

The extracted material is depressurized in a collection vessel, where this compound precipitates.

-

The resulting extract can be further purified by chromatography if necessary.

-

Quantitative Data

The biological activities of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative findings.

| Biological Activity | Assay System | Parameter | Value | Reference |

| Anti-inflammatory | IL-1β-stimulated rat hepatocytes | IC₅₀ (NO production) | 208 µM | |

| Cytotoxicity | Artemia salina | LC₅₀ | 121.2 µg/ml | |

| Antimicrobial | Streptococcus agalactiae | MIC | 100 µg/ml |

Table 1: Summary of In Vitro Biological Activities of this compound.

| Extraction Method | Solvent | Yield (%) | Reference |

| Maceration | Methanol | 9.15 | |

| Soxhlet Extraction | Methanol | 8.456 | |

| Maceration | Chloroform | 2.164 | |

| Maceration | n-Hexane | 1.850 | |

| Supercritical Fluid Extraction | CO₂ with ethanol cosolvent | Higher than decoction and heating reflux | |

| Methanol Reflux | Methanol | 27.3 (crude extract) |

Table 2: Comparative Yields of this compound from Peucedanum praeruptorum using Different Extraction Methods.

Mechanisms of Action and Signaling Pathways

This compound exerts its pharmacological effects through multiple mechanisms, primarily as a calcium channel blocker and an inhibitor of inflammatory pathways.

Calcium Channel Blockade and Vasodilation

This compound functions as a voltage-operated Ca²⁺ channel blocker. This action is central to its vasodilatory effects. The (+)-enantiomer of this compound is more potent in this regard.

The proposed signaling pathway is as follows:

-

This compound inhibits the influx of extracellular Ca²⁺ into vascular smooth muscle cells through L-type calcium channels.

-

This leads to a decrease in intracellular Ca²⁺ concentration.

-

Simultaneously, (+)-Praeruptorin A activates endothelial nitric oxide synthase (eNOS).

-

eNOS activation leads to the production of nitric oxide (NO).

-

NO diffuses to vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).

-

sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).

-

Increased cGMP levels lead to the activation of protein kinase G (PKG), resulting in vasodilation.

References

- 1. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound and praeruptorin C, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

(+)-Praeruptorin A vs (-)-Praeruptorin A stereochemistry

An In-depth Technical Guide on the Stereochemistry of (+)-Praeruptorin A vs (-)-Praeruptorin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin A, a pyranocoumarin derivative isolated from the roots of Peucedanum praeruptorum Dunn, is a chiral molecule existing as two enantiomers: (+)-Praeruptorin A and (-)-Praeruptorin A. These stereoisomers exhibit notable differences in their biological activities and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its absolute configuration, comparative biological activities, and pharmacokinetic properties. Detailed experimental protocols for chiral separation and key biological assays are presented, along with structured data tables and pathway diagrams to facilitate understanding and further research in drug development.

Introduction to this compound and its Stereochemistry

This compound is a prominent bioactive constituent of the traditional Chinese medicine "Qian-Hu," the dried roots of Peucedanum praeruptorum Dunn. It has garnered significant interest for its wide range of pharmacological effects, including cardiovascular and anti-inflammatory properties. The molecular structure of this compound contains two chiral centers, leading to the existence of a pair of enantiomers: the dextrorotatory, (+)-Praeruptorin A, and the levorotatory, (-)-Praeruptorin A. Enantiomers are non-superimposable mirror images of each other and can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. Therefore, the stereoselective investigation of this compound is crucial for the development of enantiomerically pure and more effective therapeutic agents.

Absolute Configuration

The absolute configuration of the chiral centers in this compound has been determined. According to the Cahn-Ingold-Prelog priority rules, the stereochemical descriptors for the enantiomers are as follows:

-

(+)-Praeruptorin A: [(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate[1].

-

(-)-Praeruptorin A: [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate.

The spatial arrangement of the substituents at the C-9 and C-10 positions dictates the distinct three-dimensional structures of the enantiomers.

Comparative Biological Activity

The enantiomers of this compound exhibit significant differences in their biological activities, particularly in their vasodilatory effects.

Table 1: Comparison of Biological Activities of (+)- and (-)-Praeruptorin A

| Biological Activity | (+)-Praeruptorin A | (-)-Praeruptorin A | Reference |

| Vasodilation (Rat Aortic Rings) | More potent relaxant effect on KCl- and phenylephrine-induced contractions. | Less potent relaxant effect. | [2] |

| Endothelium-Dependency | Relaxation is remarkably reduced by endothelium removal. | Relaxation is not significantly affected by endothelium removal. | [2] |

| Mechanism of Vasodilation | Primarily mediated through the nitric oxide (NO)-cGMP signaling pathway. | Less dependent on the NO-cGMP signaling pathway. | [2] |

Mechanism of Vasodilation

The vasodilatory action of (+)-Praeruptorin A is predominantly endothelium-dependent and involves the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway. Molecular docking studies have suggested that (+)-Praeruptorin A fits better into the pharmacophores of nitric oxide synthase (NOS) compared to its (-)-enantiomer[2].

Comparative Pharmacokinetics

The pharmacokinetic profiles of this compound enantiomers are stereoselective. While detailed comparative data for the individual enantiomers are limited, studies on the racemate provide valuable insights.

Table 2: Pharmacokinetic Parameters of dl-Praeruptorin A in Rats (Intravenous Administration)

| Parameter | Value | Reference |

| Dose | 5 mg/kg | |

| Half-life (t½) | ~1.5 - 2 hours | |

| Clearance (CL) | ~0.8 - 1.2 L/h/kg | |

| Volume of Distribution (Vd) | ~1.5 - 2.0 L/kg |

Studies have shown enantioselective pharmacokinetic profiles for (+)-Praeruptorin A and (-)-Praeruptorin A in rats, with differences observed in their plasma concentrations over time. The metabolism of this compound is also stereoselective, primarily occurring in the liver via cytochrome P450 enzymes.

Experimental Protocols

Chiral Separation of this compound Enantiomers

A common method for the separation of this compound enantiomers is through chiral High-Performance Liquid Chromatography (HPLC).

-

Instrumentation: Preparative HPLC system with a UV detector.

-

Chiral Stationary Phase: Daicel Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: Typically around 1.0 mL/min for an analytical column.

-

Detection: UV detection at a wavelength of 321 nm.

-

Sample Preparation: A solution of racemic this compound is prepared in the mobile phase.

Rat Aortic Ring Relaxation Assay

This ex vivo assay is used to evaluate the vasodilatory effects of the this compound enantiomers.

-

Tissue Preparation:

-

Euthanize a male Sprague-Dawley rat and excise the thoracic aorta.

-

Clean the aorta of adhering connective and fatty tissues in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

-

Cut the aorta into rings of 2-3 mm in length.

-

For endothelium-denuded rings, gently rub the intimal surface with a cotton swab.

-

-

Experimental Setup:

-

Suspend the aortic rings in organ baths containing K-H solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Connect the rings to isometric force transducers to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the K-H solution every 15-20 minutes.

-

-

Protocol:

-

Induce a sustained contraction in the aortic rings using a vasoconstrictor, such as KCl (60 mM) or phenylephrine (1 µM).

-

Once the contraction is stable, cumulatively add increasing concentrations of (+)-Praeruptorin A or (-)-Praeruptorin A to the organ bath.

-

Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Calculate the EC₅₀ (half maximal effective concentration) values for each enantiomer from the concentration-response curves.

-

Conclusion

The stereochemistry of this compound plays a pivotal role in its pharmacological activity. (+)-Praeruptorin A is the more potent enantiomer for inducing vasodilation, with its mechanism of action being largely dependent on the endothelium and the NO-cGMP signaling pathway. The observed differences in biological activity and the potential for stereoselective pharmacokinetics underscore the importance of using enantiomerically pure forms of this compound in research and clinical applications. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are investigating the therapeutic potential of this compound and its analogues. Further studies are warranted to fully elucidate the comparative pharmacokinetic profiles and to explore the therapeutic advantages of the individual enantiomers.

References

Praeruptorin A: A Comprehensive Technical Guide on its Mechanism of Action in Cardiovascular Diseases

Executive Summary: Praeruptorin A (PA), a pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, is a prominent bioactive molecule in traditional Chinese medicine.[1] Emerging scientific evidence has illuminated its multifaceted mechanism of action in the context of cardiovascular diseases. This technical guide provides an in-depth analysis of PA's molecular pathways, supported by quantitative data and detailed experimental methodologies, for researchers, scientists, and drug development professionals. The primary mechanisms include potent calcium channel blockade, endothelium-dependent vasodilation via the NO-cGMP pathway, and significant anti-inflammatory and anti-hypertrophic effects through the modulation of key signaling cascades like NF-κB and the MAP kinase pathway.

Introduction

Peucedanum praeruptorum Dunn has a long history of use in treating respiratory ailments.[1] Its therapeutic properties are largely attributed to a class of compounds known as pyranocoumarins, with this compound being a principal component.[1][2] Beyond its traditional applications, PA has demonstrated a range of pharmacological activities, including vasodilation, cardioprotection, and anti-inflammatory properties, positioning it as a compound of significant interest for cardiovascular drug discovery.[2] This document synthesizes the current understanding of PA's mechanism of action in several cardiovascular pathologies, including hypertension, cardiac hypertrophy, and myocardial ischemia-reperfusion injury.

Core Mechanisms of Action

This compound exerts its cardiovascular effects through several interconnected molecular pathways.

Calcium Channel Blockade and Endothelium-Dependent Vasodilation

A fundamental mechanism of this compound is its function as a calcium (Ca2+) antagonist. By inhibiting intracellular Ca2+ influx, PA induces myorelaxant activity in smooth muscle cells. This activity is central to its potent vasodilatory effects, which are primarily endothelium-dependent.

Studies on isolated rat thoracic aorta show that PA's vasodilation is mediated by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway. The effect is significantly attenuated by inhibitors of nitric oxide synthase (L-NAME) and guanylyl cyclase (ODQ), confirming the critical role of this signaling cascade. PA stimulates endothelial NO synthase (eNOS) to produce NO, which then diffuses to vascular smooth muscle cells, activates guanylyl cyclase, increases cGMP levels, and ultimately leads to vasorelaxation.

Anti-Inflammatory Effects in Ischemia-Reperfusion

In the context of myocardial ischemia-reperfusion (I/R) injury, inflammation is a key driver of tissue damage. This compound demonstrates significant cardioprotective effects by suppressing this inflammatory response. The mechanism is centered on the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. By inhibiting NF-κB activation, PA leads to a subsequent down-regulation of pro-inflammatory cytokines, most notably tumor necrosis factor-α (TNF-α). This reduction in inflammatory mediators alleviates neutrophil infiltration and protects the myocardium from I/R-induced damage. Further studies have shown PA can also reduce the mRNA levels of other proinflammatory genes, such as Ccl20 and Il1r1.

Anti-Hypertrophic Effects

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can become maladaptive and lead to heart failure. This compound has been shown to inhibit cardiac hypertrophy stimulated by endothelin-1 (ET-1), a potent vasoconstrictor and hypertrophic agent. The protective mechanism involves the modulation of the mitogen-activated protein (MAP) kinase signaling pathway and the inhibition of ET-1-induced increases in intracellular Ca2+ concentration. By interfering with these pathways, PA reduces key markers of hypertrophy, including increases in cell size, protein synthesis, and the transcription of hypertrophic genes like atrial natriuretic factor (ANF).

Quantitative Data Summary

The biological effects of this compound have been quantified in several experimental models. The table below summarizes key findings.

| Cardiovascular Condition | Model System | Compound/Dose | Parameter Measured | Result | Reference |

| Ischemia/Reperfusion | Langendorff Isolated Rat Heart | Pd-Ia 1.0 µmol/L | NF-κB Activity (OD) | Decrease from 0.98 ± 0.13 to 0.65 ± 0.17 (p<0.05) | |

| Ischemia/Reperfusion | Langendorff Isolated Rat Heart | Pd-Ia 1.0 µmol/L | TNF-α Expression (µg/L) | Decrease from 13.7 ± 6.1 to 9.4 ± 2.7 (p<0.01) | |

| Ischemia/Reperfusion | In Vivo Rat Model | Pd-Ia 0.5 mg/kg (i.v.) | Desmin Content (Integrated Density) | Increase from 61,478 ± 10,074 to 177,408 ± 10,395 (p<0.01) | |

| Ischemia/Reperfusion | In Vivo Rat Model | Pd-Ia 1.0 mg/kg (i.v.) | Desmin Content (Integrated Density) | Increase from 61,478 ± 10,074 to 195,784 ± 20,057 (p<0.01) | |

| Ischemia/Reperfusion | In Vivo Rat Model | Pd-Ia 0.5 mg/kg (i.v.) | Vimentin Content (Integrated Density) | Increase from 59,189 ± 19,853 to 164,781 ± 19,543 (p<0.01) | |

| Ischemia/Reperfusion | In Vivo Rat Model | Pd-Ia 1.0 mg/kg (i.v.) | Vimentin Content (Integrated Density) | Increase from 59,189 ± 19,853 to 185,696 ± 20,957 (p<0.01) |

Key Experimental Protocols

The following sections detail the methodologies used in seminal studies to elucidate the mechanisms of this compound.

Ex Vivo Ischemia-Reperfusion Model (Langendorff)

This protocol is used to assess the direct cardioprotective effects of a compound on an isolated heart, independent of systemic neural and hormonal influences.

-

Heart Isolation: Male Wistar rats are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused via the aorta with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.

-

Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

-

Pre-treatment: Hearts are perfused for 30 minutes with either the vehicle (solvent) or this compound (e.g., 1.0 µmol/L).

-

Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 10 minutes).

-

Reperfusion: Perfusion is restored for a subsequent period (e.g., 30 minutes).

-

Analysis: Cardiac function parameters (e.g., coronary flow, heart rate, left ventricular developed pressure) are monitored throughout. Myocardial tissue is collected post-experiment for molecular analysis (e.g., NF-κB, TNF-α).

In Vitro Vasodilation Assay

This assay measures the ability of a compound to relax pre-constricted blood vessels.

-

Tissue Preparation: The thoracic aorta is isolated from rats, cleaned of connective tissue, and cut into rings (2-3 mm in length).

-

Mounting: The aortic rings are mounted in an organ bath system containing physiological salt solution at 37°C, bubbled with 95% O2 / 5% CO2. Tension is recorded using an isometric force transducer.

-

Equilibration: Rings are equilibrated under a resting tension of ~2.0 g for 60-90 minutes.

-

Pre-contraction: The rings are contracted with a vasoconstrictor agent, typically phenylephrine (PE) or potassium chloride (KCl).

-

Treatment: Once the contraction reaches a stable plateau, cumulative concentrations of this compound are added to the bath to assess its relaxant effect.

-

Mechanism Probing: To investigate the underlying mechanism, the experiment is repeated in the presence of specific inhibitors (e.g., L-NAME for eNOS, ODQ for guanylyl cyclase) which are added before the pre-contraction step.

Molecular Assays

-

Sandwich ELISA (for NF-κB): This immunoassay is used to quantify the activity of NF-κB in nuclear extracts from myocardial tissue. An antibody specific for an NF-κB subunit is pre-coated onto a microplate. The nuclear extract is added, and the active NF-κB binds to the antibody. A second, enzyme-linked antibody is then added, which binds to a different epitope on the captured NF-κB. A substrate is added, and the resulting colorimetric signal is proportional to the amount of active NF-κB.

-

Radioimmunoassay (RIA) (for TNF-α): This technique is used to measure the concentration of TNF-α in the cytoplasm of myocardial cells. It involves a competitive binding reaction where a known quantity of radiolabeled TNF-α competes with the unlabeled TNF-α in the sample for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of TNF-α in the sample.

Conclusion and Future Directions

This compound exhibits a robust and multi-target mechanism of action that confers significant protective effects across a range of cardiovascular disease models. Its ability to act as a calcium channel blocker, an endothelium-dependent vasodilator, an anti-inflammatory agent, and an anti-hypertrophic molecule underscores its therapeutic potential. The quantitative data clearly demonstrate efficacy at pharmacologically relevant concentrations.

Future research should focus on several key areas:

-

Clinical Translation: Preclinical data are strong, but human clinical trials are necessary to validate the safety and efficacy of this compound for conditions like hypertension or for protecting against I/R injury during procedures like angioplasty.

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing and delivery.

-

Chronic Disease Models: While acute effects are well-documented, further investigation into its long-term efficacy in chronic models of heart failure and atherosclerosis is warranted.

-

Target Deconvolution: While pathways like NF-κB and MAP kinase are implicated, identifying the direct protein targets of this compound within these cascades could enable the development of more potent derivatives.

References

An In-depth Technical Guide to the Biological Activities of Pyranocoumarins from Peucedanum Species

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by pyranocoumarins isolated from various Peucedanum species. These natural compounds have garnered significant scientific interest for their potential therapeutic applications, ranging from anti-inflammatory and anticancer to neuroprotective effects. This document synthesizes quantitative data, details key experimental methodologies, and illustrates the underlying molecular pathways involved.

Introduction to Peucedanum Pyranocoumarins

The genus Peucedanum, belonging to the Apiaceae family, comprises over 120 species distributed across Asia, Europe, and Africa.[1] These plants are rich sources of angular-type pyranocoumarins, a class of phytochemicals recognized for a wide array of pharmacological properties.[1][2] Traditional medicine systems, particularly in China, have long utilized Peucedanum species like P. praeruptorum Dunn for treating ailments such as coughs, colds, and respiratory infections.[1][3] Modern phytochemical investigations have identified specific pyranocoumarins, such as praeruptorins, as the primary bioactive constituents responsible for these therapeutic effects. These compounds have demonstrated anti-inflammatory, anticancer, cardioprotective, neuroprotective, and multidrug resistance reversal activities, making them promising candidates for novel drug development.

Key Biological Activities and Quantitative Data

Pyranocoumarins from Peucedanum species exhibit a broad spectrum of biological effects. The following tables summarize the quantitative data associated with their most significant activities.

Table 1: Anti-Inflammatory Activity of Peucedanum Pyranocoumarins

| Compound/Extract | Source Species | Assay/Cell Line | Target | Result (IC₅₀ / Inhibition) |

| Praeruptorin A | P. praeruptorum | LPS-stimulated RAW 264.7 macrophages | NO Production | IC₅₀: 19.4 µM |

| Praeruptorin B | P. praeruptorum | IL-1β-treated rat hepatocytes | NO Production | IC₅₀: 4.0 µM |

| Praeruptorin E | P. praeruptorum | IL-1β-treated rat hepatocytes | NO Production | IC₅₀: 20.8 µM |

| Praeruptorin C, D, E | P. praeruptorum | LPS-stimulated RAW 264.7 macrophages | NO, IL-6, TNF-α Production | Significant inhibition |

| Unnamed Pyranocoumarin 7 | P. praeruptorum | LPS-stimulated RAW 264.7 macrophages | NO Production | IC₅₀: 9.48 µM |

| Unnamed Pyranocoumarin 8 | P. praeruptorum | LPS-stimulated RAW 264.7 macrophages | NO Production | IC₅₀: 20.72 µM |

Table 2: Anticancer and Cytotoxic Activities of Peucedanum Pyranocoumarins

| Compound/Extract | Source Species | Cell Line | Activity | Result (IC₅₀ / Effect) |

| (±)-Praeruptorin A | P. praeruptorum | SGC7901 (stomach cancer) | Doxorubicin Sensitization | Increased sensitivity by inhibiting P-glycoprotein expression |

| Angular Pyranocoumarin (APC) | P. praeruptorum | U266 (myeloma) | Apoptosis Induction | 43.46% apoptosis at 40 µg/mL after 24h |

| Unnamed Pyranocoumarin 2 | P. japonicum | HL-60 (leukemia) | Cytotoxicity | Reduced viability to 11.08% at 30 µM |

| Angular Pyranocoumarins | P. praeruptorum | MES-SA/Dx5 (multidrug resistant) | MDR Reversal | Significantly higher activity than verapamil at 10 µM |

Mechanisms of Action and Signaling Pathways

The biological effects of Peucedanum pyranocoumarins are underpinned by their interaction with key cellular signaling pathways.

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), pyranocoumarins have been shown to prevent the degradation of the inhibitor of κB (IκBα), which in turn blocks the nuclear translocation of the NF-κB p65 subunit. This action suppresses the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-1β, and IL-6. Some pyranocoumarins also inhibit the STAT3 signaling pathway, further contributing to their anti-inflammatory profile.

Caption: Inhibition of the NF-κB signaling pathway by Peucedanum pyranocoumarins.

Several pyranocoumarins exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic, or mitochondria-mediated, pathway is a key target. For instance, certain compounds from P. japonicum have been shown to trigger cell death in leukemia cells through this pathway. An angular pyranocoumarin from P. praeruptorum was found to upregulate the expression of caspase-8 and caspase-3, which are critical executioner proteins in the apoptotic cascade, while downregulating pro-survival signals like p-ERK and p-AKT in myeloma cells.

Caption: Apoptosis induction mechanism by Peucedanum pyranocoumarins in cancer cells.

Experimental Protocols

The biological activities described in this guide were determined using a variety of standardized in vitro assays. Below are detailed methodologies for key experiments.

The process of identifying bioactive pyranocoumarins typically follows a systematic workflow from plant material to purified compounds and subsequent biological testing.

Caption: General experimental workflow for isolating and testing pyranocoumarins.

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells or to determine safe concentrations for other bioassays.

-

Cell Seeding: Plate cells (e.g., RAW 264.7, HL-60) in a 96-well microtiter plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isolated pyranocoumarins (e.g., ranging from 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO). A vehicle control (DMSO only) must be included. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Conclusion and Future Perspectives

Pyranocoumarins isolated from Peucedanum species represent a class of natural products with significant therapeutic potential. Their demonstrated activities, including potent anti-inflammatory effects via NF-κB inhibition and anticancer properties through apoptosis induction, highlight them as valuable leads for drug discovery. Future research should focus on several key areas:

-

In Vivo Efficacy: Translating the promising in vitro results into in vivo animal models to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to optimize potency and selectivity for specific molecular targets.

-

Clinical Trials: Advancing the most promising candidates into clinical trials to evaluate their therapeutic utility in human diseases.

The comprehensive data and methodologies presented in this guide serve as a foundational resource for scientists and researchers dedicated to harnessing the pharmacological potential of these remarkable natural compounds.

References

- 1. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyranocoumarins from Root Extracts of Peucedanum praeruptorum Dunn with Multidrug Resistance Reversal and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Praeruptorin A: A Technical Guide to its Function as a Voltage-Operated Ca2+ Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin A, a natural coumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, has garnered significant interest for its therapeutic potential, particularly in the realm of cardiovascular diseases. This technical guide provides an in-depth analysis of this compound's role as a voltage-operated Ca2+ (calcium) channel blocker. By summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action, this document serves as a comprehensive resource for researchers and professionals in drug development.

This compound has been identified as a Ca2+ influx blocker, and its vasodilatory effects are a key aspect of its pharmacological profile.[1] This guide will delve into the specifics of its interaction with voltage-operated Ca2+ channels, the downstream signaling pathways it modulates, and the experimental techniques used to elucidate these properties.

Quantitative Pharmacological Data

While specific IC50 values for this compound on various voltage-operated calcium channel subtypes remain to be extensively reported in publicly available literature, studies on the closely related compound, Praeruptorin C, provide valuable insights into the potential potency of this class of compounds.

| Compound | Cell Type | Parameter Measured | Method | Agonist/Stimulus | Concentration of Praeruptorin C | % Inhibition | Reference |

| Praeruptorin C | Isolated rat ventricular myocytes | Intracellular Ca2+ concentration ([Ca2+]i) | Fura-2/AM fluorescence | 75 mmol/L KCl | 1.0 µmol/L | 50% | [2] |

| Praeruptorin C | Isolated rat ventricular myocytes | Intracellular Ca2+ concentration ([Ca2+]i) | Fura-2/AM fluorescence | 10 mmol/L CaCl2 | 1.0 µmol/L | 31% | [2] |

| Praeruptorin C | Isolated rat ventricular myocytes | Intracellular Ca2+ concentration ([Ca2+]i) | Fura-2/AM fluorescence | 3 µmol/L Bay K 8644 | 1.0 µmol/L | 42% | [2] |

This table summarizes the inhibitory effects of Praeruptorin C on intracellular calcium elevation, suggesting its action on voltage-dependent calcium channels.

Mechanism of Action: A Dual Approach to Vasodilation

This compound elicits its vasodilatory effects through a dual mechanism: by directly inhibiting Ca2+ influx into vascular smooth muscle cells and by stimulating the endothelial nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.[1]

Direct Blockade of Voltage-Operated Ca2+ Channels

This compound reduces vasoconstriction by directly inhibiting the influx of extracellular Ca2+ into vascular smooth muscle cells. This action is characteristic of calcium channel blockers, which prevent the depolarization-induced opening of voltage-operated Ca2+ channels, primarily L-type calcium channels, leading to muscle relaxation and vasodilation.

Endothelium-Dependent Vasodilation via the NO-cGMP Pathway

In addition to its direct effects on smooth muscle, this compound also promotes vasodilation through an endothelium-dependent mechanism. This involves the stimulation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular Ca2+ concentration and smooth muscle relaxation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on voltage-operated Ca2+ channels.

Measurement of Intracellular Ca2+ Concentration using Fura-2/AM

This protocol is adapted from studies investigating the effects of coumarin compounds on intracellular calcium in cardiomyocytes.

Objective: To measure changes in intracellular Ca2+ concentration ([Ca2+]i) in response to this compound and various stimuli.

Materials:

-

Isolated cells (e.g., ventricular myocytes, vascular smooth muscle cells)

-

Fura-2/AM (acetoxymethyl ester) fluorescent dye

-

Krebs-Henseleit (KH) solution (or other suitable physiological buffer)

-

Potassium chloride (KCl) for depolarization

-

Calcium chloride (CaCl2)

-

Bay K 8644 (L-type calcium channel agonist)

-

This compound stock solution

-

Fluorescence spectrophotometer or imaging system capable of ratiometric measurement (excitation at 340/380 nm, emission at 510 nm)

Procedure:

-

Cell Isolation: Isolate primary cells (e.g., ventricular myocytes) using established enzymatic digestion protocols.

-

Fura-2/AM Loading:

-

Incubate the isolated cells with 2-5 µM Fura-2/AM in KH solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with fresh KH solution to remove extracellular dye.

-

Allow the cells to rest for at least 30 minutes to ensure complete de-esterification of the dye.

-

-

Fluorescence Measurement:

-

Transfer the Fura-2-loaded cells to the cuvette of a fluorescence spectrophotometer or the chamber of a fluorescence microscope.

-

Record the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

-

Experimental Treatments:

-

To induce depolarization and Ca2+ influx, add a high concentration of KCl (e.g., 75 mmol/L) to the cell suspension.

-

To assess the effect on Ca2+ influx through opened channels, add a high concentration of CaCl2 (e.g., 10 mmol/L).

-

To specifically activate L-type calcium channels, add the agonist Bay K 8644 (e.g., 3 µmol/L).

-

To test the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified time before adding the stimuli.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380).

-

The change in this ratio is proportional to the change in [Ca2+]i.

-

Express the inhibitory effect of this compound as a percentage reduction of the stimulus-induced increase in the fluorescence ratio.

-

Whole-Cell Patch-Clamp Electrophysiology

This generalized protocol outlines the steps for recording voltage-gated Ca2+ currents in isolated cells, which can be adapted to study the effects of this compound.

Objective: To directly measure the effect of this compound on the amplitude and kinetics of voltage-gated Ca2+ currents.

Materials:

-

Isolated cells (e.g., vascular smooth muscle cells, cardiomyocytes)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

External (bath) solution containing a charge carrier for Ca2+ channels (e.g., BaCl2 or CaCl2) and blockers for other ionic currents (e.g., TEA-Cl for K+ channels, TTX for Na+ channels).

-

Internal (pipette) solution containing a Cs-based salt to block K+ currents and a Ca2+ buffer (e.g., EGTA).

-

This compound stock solution.

Procedure:

-

Cell Preparation: Plate isolated cells on glass coverslips suitable for patch-clamp recording.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup:

-

Mount the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fill a micropipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.

-

-

Giga-seal Formation and Whole-Cell Configuration:

-

Under visual control, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential where most voltage-gated Ca2+ channels are in a closed state (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to activate the Ca2+ channels (e.g., from -60 mV to +60 mV in 10 mV increments).

-

Record the resulting inward currents.

-

-

Drug Application:

-

After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Repeat the voltage-step protocol to record Ca2+ currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents at each voltage step.

-

Construct current-voltage (I-V) relationships before and after this compound application.

-

Determine the percentage of current inhibition at each voltage.

-

If a dose-response relationship is established, calculate the IC50 value.

-

Implications for Drug Development

The characterization of this compound as a voltage-operated Ca2+ channel blocker with a dual mechanism of action highlights its potential as a lead compound for the development of novel antihypertensive and cardiovascular drugs. Its ability to both directly block Ca2+ influx and promote endothelium-dependent vasodilation suggests a multifaceted approach to lowering blood pressure.

Further research should focus on:

-

Determining the specific IC50 values of this compound for different subtypes of voltage-operated Ca2+ channels (L-, T-, N-, P/Q-, and R-type) to understand its selectivity profile.

-

Elucidating the precise molecular interactions between this compound and the calcium channel subunits.

-

Conducting in-depth structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Evaluating its efficacy and safety in preclinical and clinical models of hypertension and other cardiovascular disorders.

Conclusion

This compound presents a promising natural product scaffold for the development of new cardiovascular therapeutics. Its function as a voltage-operated Ca2+ channel blocker, coupled with its ability to modulate the NO-cGMP pathway, provides a strong rationale for its observed antihypertensive effects. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation and development of this compound and its analogues as novel drug candidates.

References

The Role of Praeruptorin A in Vascular Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin A (PA), a natural coumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, has demonstrated significant vasodilator effects, positioning it as a compound of interest for the management of hypertension and other cardiovascular conditions. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced vascular smooth muscle relaxation. Through a comprehensive review of preclinical studies, this document outlines the key signaling pathways, presents quantitative data from experimental assays, details established research protocols, and provides visual representations of the compound's mechanism of action. The evidence strongly indicates that this compound mediates its vasorelaxant effects primarily through endothelium-dependent mechanisms, including the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) and prostacyclin pathways, as well as by directly inhibiting calcium influx into vascular smooth muscle cells.

Introduction

Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and, consequently, blood pressure.[1] The relaxation of vascular smooth muscle cells (VSMCs) is a complex process regulated by numerous signaling pathways.[2][3] Endothelium-derived factors, such as nitric oxide (NO) and prostacyclin (PGI2), play a pivotal role in modulating this tone.[4] this compound, a major bioactive component of the traditional Chinese medicine Qian Hu, has been identified as an effective vasodilator.[1] This guide synthesizes the current understanding of its mechanisms of action at the cellular and molecular level.

Signaling Pathways of this compound-Induced Vasorelaxation

The vasorelaxant effect of this compound is multifactorial, involving both endothelium-dependent and -independent pathways.

Endothelium-Dependent Mechanisms

Studies have shown that the vasorelaxant effect of this compound is significantly diminished in the absence of a functional endothelium, highlighting the critical role of endothelial-derived relaxing factors.

A primary mechanism of this compound's action is the stimulation of the NO-cGMP pathway. This compound appears to enhance the synthesis of nitric oxide in endothelial cells. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

References

- 1. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium channels in vascular smooth muscle: a pathophysiological and pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Neuroprotective Potential of Praeruptorins: A Review of the Scientific Literature

A Note on Praeruptorin A and C: While this review was initiated to explore the neuroprotective effects of this compound, a comprehensive analysis of the current scientific literature reveals a significant focus on a closely related compound, Praeruptorin C. Both are coumarin compounds derived from the root of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. Due to the limited availability of specific data on this compound's neuroprotective properties, this whitepaper will primarily focus on the well-documented effects of Praeruptorin C as a representative of the potential therapeutic benefits of praeruptorins in neurological disorders.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. The quest for effective therapeutic agents has led researchers to explore natural compounds with neuroprotective potential. Praeruptorin C (Pra-C), a bioactive coumarin, has emerged as a promising candidate, demonstrating significant neuroprotective effects in various preclinical models. This technical guide provides an in-depth review of the existing literature on the neuroprotective mechanisms of Praeruptorin C, with a focus on its therapeutic potential for researchers, scientists, and drug development professionals.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of Praeruptorin C.

Table 1: In Vitro Neuroprotective Effects of Praeruptorin C

| Cell Line/Primary Culture | Insult/Model | Praeruptorin C Concentration | Outcome Measure | Result | Reference |

| Cultured Cortical Neurons | 200µM NMDA | Concentration-dependent | Cell Viability | Increased cell viability | [1] |

| Cultured Cortical Neurons | 200µM NMDA | Not specified | Intracellular Ca2+ Overload | Reversed overload | [1] |

| Cultured Cortical Neurons | 200µM NMDA | Not specified | Bcl-2/Bax Expression | Balanced expression | [1] |

| Cultured Cortical Neurons | 200µM NMDA | Not specified | GluN2B Receptor Expression | Reversed upregulation | [1] |

Table 2: In Vivo Neuroprotective Effects of Praeruptorin C

| Animal Model | Disease Model | Praeruptorin C Dosage | Outcome Measure | Result | Reference |

| Mice | 3-Nitropropionic Acid (3-NP)-induced Huntington's-like symptoms | 1.5 and 3.0 mg/kg | Motor Deficits (Rotarod Test) | Alleviated motor deficits | [2] |

| Mice | 3-Nitropropionic Acid (3-NP)-induced Huntington's-like symptoms | 1.5 and 3.0 mg/kg | Depression-like Behavior (Forced Swimming Test, Tail Suspension Test) | Alleviated depressive behavior | |

| Mice | 3-Nitropropionic Acid (3-NP)-induced Huntington's-like symptoms | Not specified | Glutamate Release | Alleviated abnormal release | |

| Mice | 3-Nitropropionic Acid (3-NP)-induced Huntington's-like symptoms | Not specified | Calcium Influx | Decreased influx | |

| Mice | 3-Nitropropionic Acid (3-NP)-induced Huntington's-like symptoms | Not specified | Striatal Neuron Viability | Prevented loss of viability | |

| Mice | 3-Nitropropionic Acid (3-NP)-induced Huntington's-like symptoms | Not specified | BDNF, DARPP32, Huntingtin Protein Expression | Upregulated expression |

Key Experimental Protocols

This section details the methodologies employed in the key studies investigating the neuroprotective effects of Praeruptorin C.

In Vitro Model: NMDA-Induced Excitotoxicity in Cortical Neurons

-

Cell Culture: Primary cortical neurons are isolated from embryonic mice and cultured in a suitable medium.

-

Induction of Excitotoxicity: Neurons are exposed to 200µM N-methyl-d-aspartate (NMDA) for 30 minutes to induce neuronal injury and apoptosis.

-

Praeruptorin C Treatment: Pra-C is added to the culture medium at various concentrations prior to or concurrently with NMDA exposure.

-

Assessment of Neuroprotection:

-

Cell Viability: Assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Apoptosis: Measured by techniques like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by quantifying the expression of apoptosis-related proteins like Bcl-2 and Bax via Western blot.

-

Intracellular Calcium Imaging: Changes in intracellular calcium concentration are monitored using fluorescent calcium indicators like Fura-2/AM.

-

Protein Expression Analysis: The expression levels of specific proteins, such as NMDA receptor subunits (GluN2A, GluN2B), are determined by Western blotting.

-

In Vivo Model: 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease-like Symptoms in Mice

-

Animal Model: Male C57BL/6 mice are typically used.

-

Induction of Huntington's-like Symptoms: Mice receive intraperitoneal injections of 3-nitropropionic acid (3-NP), an inhibitor of mitochondrial complex II, to induce striatal degeneration and motor deficits resembling Huntington's disease.

-

Praeruptorin C Administration: Pra-C is administered orally (p.o.) at doses of 1.5 and 3.0 mg/kg for a specified number of days.

-

Behavioral Testing:

-

Motor Function: Assessed using the rotarod test, which measures the time a mouse can stay on a rotating rod.

-

Depression-like Behavior: Evaluated using the forced swimming test and tail suspension test, which measure the duration of immobility.

-

-

Neurochemical and Histological Analysis:

-

Western Blot Analysis: Brain tissue, particularly the striatum, is collected to measure the expression levels of proteins such as brain-derived neurotrophic factor (BDNF), dopamine- and cAMP-regulated neuronal phosphoprotein (DARPP-32), and huntingtin protein.

-

Histology: Brain sections are stained to assess neuronal loss and damage in the striatum.

-

Signaling Pathways and Mechanisms of Action

Praeruptorin C exerts its neuroprotective effects through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Inhibition of NMDA Receptor-Mediated Excitotoxicity

Praeruptorin C has been shown to protect neurons from NMDA-induced excitotoxicity by modulating the expression of NMDA receptor subunits and downstream signaling cascades.

References

Praeruptorin A Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin A, a pyranocoumarin isolated from the dried roots of Peucedanum praeruptorum Dunn, has emerged as a promising natural product with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, focusing on its anti-inflammatory, cardiovascular, anticancer, and neuroprotective activities. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Core Structure and Chemical Properties

This compound is a member of the coumarin family of compounds. Its chemical formula is C21H22O7.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. The primary mechanism of action involves the suppression of the NF-κB signaling pathway.

Quantitative Data: Inhibition of Nitric Oxide (NO) Production

The anti-inflammatory activity of this compound and its analogues has been quantified by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and hepatocyte cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | Rat Hepatocytes | 208 | [1] |

| Praeruptorin B | Rat Hepatocytes | 43 | [1] |

| Loxoprofen (Control) | Rat Hepatocytes | 10.1 | [1] |

Lower IC50 values indicate greater potency.

Structure-Activity Relationship Insights

-

Ester Substituents at C-3' and C-4': The nature of the ester groups at the C-3' and C-4' positions of the dihydropyran ring significantly influences anti-inflammatory potency. Praeruptorin B, which possesses an angeloyl group at C-3' and an acetyl group at C-4', is significantly more potent than this compound, which has two acetyl groups. This suggests that bulkier, more lipophilic ester groups may enhance activity.[1]

Signaling Pathway: Inhibition of NF-κB

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway in LPS-stimulated macrophages.[2] This pathway is a central regulator of the inflammatory response. Upon stimulation by LPS, the IκB-α protein is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). This compound has been shown to prevent the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of these inflammatory mediators.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Praeruptorin A and Lung Cancer: An In-Depth Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin A, a pyranocoumarin derived from the dried roots of Peucedanum praeruptorum Dunn, has been investigated for a range of pharmacological activities. While the broader class of praeruptorins has demonstrated anticancer properties, the specific role and potential of this compound in the context of lung cancer remain a subject of ongoing investigation. This technical guide synthesizes the available preclinical data on this compound's effects on lung cancer cells, drawing comparative insights from studies on other praeruptorin analogues and its mechanisms of action in different cancer types to provide a comprehensive overview for the research and drug development community.

I. Anticancer Activity of this compound in Lung Cancer Cells: Limited Direct Evidence

Direct evidence for the anticancer efficacy of this compound as a standalone agent in lung cancer is currently limited. A comparative study on non-small cell lung cancer (NSCLC) cell lines, A549 and H1299, evaluated the effects of this compound, B, and C. The findings from this study indicated that Praeruptorin C significantly suppressed cell viability and induced G0/G1 phase cell cycle arrest and apoptosis, whereas this compound and B did not exhibit the same potent effects at the tested concentrations[1].

However, a study on an extract from the root of Peucedanum praeruptorum (EPP), where this compound and B are major constituents, demonstrated anticancer effects in NSCLC cells with varying EGFR mutation statuses[2]. The EPP was found to inhibit cell proliferation and colony formation, and induce apoptosis. The proposed mechanism involved the dephosphorylation of STAT3 and AKT, and the suppression of MET activity[2]. While these findings are promising, attributing these effects solely to this compound is challenging due to the presence of other active compounds in the extract.

II. Mechanistic Insights from Other Cancer Types: Potential Relevance to Lung Cancer

More detailed mechanistic studies on this compound have been conducted in other cancer cell types, notably cervical and hepatocellular carcinoma. These studies provide valuable insights into the potential signaling pathways that this compound might modulate, which are also highly relevant in the pathology of lung cancer.

A. Effects on Cell Proliferation and Cell Cycle

In human cervical cancer cells (HeLa and SiHa), this compound has been shown to significantly inhibit cell proliferation and colony formation. This anti-proliferative effect is associated with the induction of cell cycle arrest at the G0/G1 phase. Mechanistically, this compound treatment led to the upregulation of cell cycle inhibitors p16, p21, and p27, and the retinoblastoma (Rb) protein, while downregulating the expression of cyclin D1 and S-phase kinase-associated protein 2 (Skp2).

B. Inhibition of Metastasis and Invasion

A consistent finding across multiple studies is the anti-metastatic potential of this compound. In cervical cancer cells, this compound was found to inhibit cell migration and invasion. This was associated with the downregulation of matrix metalloproteinase-2 (MMP-2) expression and the upregulation of its endogenous inhibitor, tissue inhibitor of metalloproteinase-2 (TIMP-2).

Similarly, in human hepatocellular carcinoma (HCC) cells, this compound inhibited migration and invasion by downregulating the expression of matrix metalloproteinase-1 (MMP1). Notably, in this HCC study, this compound did not demonstrate cytotoxicity or an effect on cell cycle distribution, suggesting a more specific anti-metastatic role in this cancer type.

C. Modulation of Signaling Pathways

The anti-invasive effects of this compound appear to be mediated primarily through the inhibition of the ERK1/2 signaling pathway. In cervical cancer cells, this compound suppressed the phosphorylation of ERK1/2. The use of an MEK1/2 inhibitor (PD98059) enhanced the inhibitory effects of this compound on migration, invasion, and MMP-2 expression, confirming the involvement of the ERK1/2 pathway. In HCC cells, the anti-metastatic activity of this compound was also linked to the targeting of the ERK/MMP1 signaling pathway.

The following diagram illustrates the proposed signaling pathway for this compound's anti-invasive effects based on findings in cervical and hepatocellular carcinoma.

References

Praeruptorin A: A Novel Inhibitor of Ferroptosis in Sepsis Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. Recent research has highlighted the role of ferroptosis, an iron-dependent form of regulated cell death, in the pathophysiology of sepsis and sepsis-induced organ injury. Praeruptorin A (PA), a coumarin compound isolated from the traditional Chinese medicine Peucedani Radix, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inhibiting ferroptosis in preclinical models of sepsis.

Mechanism of Action: Inhibition of Ferroptosis

This compound exerts its protective effects in sepsis by targeting key pathways involved in the execution of ferroptosis. The primary mechanisms identified include the modulation of oxidative stress markers and the regulation of critical signaling pathways.

Core Molecular Effects

In in vitro models of sepsis using lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to:

-

Reduce Lipid Peroxidation: this compound significantly decreases the accumulation of malondialdehyde (MDA), a key marker of lipid peroxidation and a hallmark of ferroptosis.[1][2][3]

-

Restore Glutathione Levels: It ameliorates the depletion of glutathione (GSH), a crucial antioxidant required for the function of glutathione peroxidase 4 (GPX4).[1][2]

-

Enhance GPX4 Expression: this compound upregulates the expression of GPX4, the master regulator of ferroptosis that detoxifies lipid peroxides.

-

Decrease PTGS2 Expression: It markedly reduces the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), an enzyme involved in the inflammatory response and a marker of ferroptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of ferroptosis in LPS-induced RAW264.7 macrophage models of sepsis.

Note: The data in the following tables are estimated from graphical representations in the cited literature, as the raw numerical data was not publicly available. The values should be considered indicative of the observed trends.

Table 1: Effect of this compound on Malondialdehyde (MDA) and Glutathione (GSH) Levels

| Treatment Group | This compound Conc. (µM) | Relative MDA Level (Fold Change vs. Control) | Relative GSH Level (Fold Change vs. Control) |

| Control | 0 | 1.0 | 1.0 |

| LPS (1 µg/mL) | 0 | ~3.5 | ~0.4 |

| LPS + PA | 2 | ~2.5 | ~0.6 |

| LPS + PA | 3 | ~2.0 | ~0.7 |

| LPS + PA | 4 | ~1.5 | ~0.8 |

Table 2: Effect of this compound on GPX4 and PTGS2 Protein Expression

| Treatment Group | This compound Conc. (µM) | Relative GPX4 Expression (Fold Change vs. Control) | Relative PTGS2 Expression (Fold Change vs. Control) |

| Control | 0 | 1.0 | 1.0 |

| LPS (1 µg/mL) | 0 | ~0.3 | ~4.0 |

| LPS + PA | 2 | ~0.5 | ~3.0 |

| LPS + PA | 3 | ~0.7 | ~2.0 |

| LPS + PA | 4 | ~0.9 | ~1.5 |

Signaling Pathways Modulated by this compound

This compound's inhibitory effect on ferroptosis is mediated through the modulation of key inflammatory and antioxidant signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In sepsis, its activation leads to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway in LPS-stimulated macrophages. This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the p65 subunit.

Activation of the Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1). While the precise mechanism of Nrf2 activation by this compound is still under investigation, it is hypothesized that PA disrupts the interaction between Nrf2 and its inhibitor, Keap1, leading to Nrf2 stabilization and nuclear translocation. This, in turn, enhances the cellular antioxidant capacity, counteracting the oxidative stress that drives ferroptosis.

Experimental Protocols

This section outlines the key experimental models used to investigate the effects of this compound on ferroptosis in sepsis.

In Vitro Model: LPS-Induced Ferroptosis in Macrophages

This model is used to study the direct effects of this compound on macrophages, key immune cells involved in the septic response.

Workflow:

Detailed Methodology:

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 2, 3, and 4 µM) for 1 hour.

-

Induction of Sepsis Model: Following pre-treatment, lipopolysaccharide (LPS) from Escherichia coli is added to the cell culture medium at a final concentration of 1 µg/mL to induce an inflammatory response and ferroptosis.

-

Incubation: The cells are incubated for a period of 12 to 24 hours.

-

Analysis:

-

Cell Viability: Assessed using the MTT assay.

-

MDA and GSH Levels: Measured using commercially available colorimetric assay kits.

-

Protein Expression: Western blotting is performed to determine the protein levels of GPX4, PTGS2, and components of the NF-κB and Nrf2 pathways (e.g., p-IκBα, Nrf2, HO-1).

-

Gene Expression: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of relevant genes.

-

In Vivo Model: Cecal Ligation and Puncture (CLP) in Mice

The CLP model is considered the gold standard for preclinical sepsis research as it mimics the polymicrobial infection and complex inflammatory response seen in human sepsis.

Workflow:

Detailed Methodology:

-

Animals: Male C57BL/6 mice (8-12 weeks old) are typically used.

-

Anesthesia: Mice are anesthetized with an injectable anesthetic cocktail (e.g., ketamine/xylazine) or inhalational anesthetic (e.g., isoflurane).

-

CLP Surgery: A midline abdominal incision is made, and the cecum is exteriorized. The cecum is ligated at a specific distance from the distal end (e.g., 5.0 mm) with a silk suture. The ligated cecum is then punctured once or twice with a needle of a specific gauge (e.g., 21-gauge) to induce polymicrobial peritonitis. A small amount of fecal content is extruded to ensure patency. The cecum is returned to the abdominal cavity, and the incision is closed in layers.

-

Fluid Resuscitation and Analgesia: Post-surgery, mice receive subcutaneous administration of pre-warmed saline for fluid resuscitation and an analgesic for pain management.

-

This compound Administration: The treatment regimen for this compound in a CLP model that demonstrates efficacy is not yet well-established in the public literature. A starting point for dose-finding studies could be based on doses used for other coumarin compounds with similar properties, administered intraperitoneally or orally at various time points post-CLP (e.g., 1, 6, and 12 hours after surgery).

-

Outcome Measures:

-

Survival: Monitored for a period of 7-10 days.

-

Organ Injury Markers: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine are measured.

-

Inflammatory Cytokines: Levels of TNF-α, IL-6, and IL-1β in serum and peritoneal lavage fluid are quantified by ELISA.

-

Ferroptosis Markers: Tissue homogenates (e.g., from the lung, liver, and kidney) are analyzed for MDA, GSH, and the expression of GPX4 and PTGS2.

-

Future Directions

While the current evidence strongly suggests that this compound is a potent inhibitor of ferroptosis in sepsis models, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to determine the optimal dosage, administration route, and treatment window for this compound in vivo.

-

Mechanism of Nrf2 Activation: Elucidating the precise molecular mechanism by which this compound activates the Nrf2 pathway will be crucial for understanding its antioxidant effects.

-

Interaction with ACSL4: Investigating whether this compound directly or indirectly modulates the activity of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key enzyme in the synthesis of pro-ferroptotic lipids, could reveal another layer of its mechanism of action.

-

Clinical Translation: Rigorous preclinical studies in larger animal models of sepsis are necessary to validate the efficacy and safety of this compound before it can be considered for clinical trials in human sepsis.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of sepsis. Its ability to inhibit ferroptosis by reducing oxidative stress and modulating the NF-κB and Nrf2 signaling pathways provides a strong rationale for its further development. The data and protocols presented in this technical guide offer a foundation for researchers and drug development professionals to advance the investigation of this compound as a potential life-saving therapy for sepsis.

References

The Pharmacological Profile of Praeruptorin A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin A (PA) is a naturally occurring angular-type pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant utilized in traditional Chinese medicine for various ailments, including respiratory and cardiovascular conditions.[1] Emerging scientific evidence has illuminated the diverse pharmacological activities of this compound and its derivatives, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its analogues, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, anticancer, and neuroprotective effects.

Cardiovascular Effects

This compound is a potent vasorelaxant, a property that underlies its traditional use in managing hypertension.[1] Its mechanism of action is primarily endothelium-dependent and involves the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway.[1]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2]

Anticancer Potential